1,3-Diamino-2,4,6-triisopropylbenzene
Description
1,3-Diamino-2,4,6-triisopropylbenzene (CAS 6318-09-8) is a symmetrically substituted aromatic diamine with three isopropyl groups and two amino groups on the benzene ring. Its molecular formula is C₁₅H₂₆N₂, and it has a molecular weight of 234.38 g/mol . Key physicochemical properties include a water solubility of 1.1 g/L at 20°C and a LogP of 3.8, indicating moderate hydrophobicity . The steric bulk of the isopropyl substituents significantly influences its reactivity and applications, particularly in coordination chemistry and polymer synthesis, where steric hindrance can modulate reaction kinetics and material properties.
Properties
IUPAC Name |
2,4,6-tri(propan-2-yl)benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-8(2)11-7-12(9(3)4)15(17)13(10(5)6)14(11)16/h7-10H,16-17H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUPHRPMBXOFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1N)C(C)C)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282890 | |
| Record name | 2,4,6-Tri(propan-2-yl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-09-8 | |
| Record name | 2,4,6-Tris(1-methylethyl)-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triisopropyl-2,4-diaminobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC28619 | |
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| Record name | 2,4,6-Tri(propan-2-yl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-triisopropyl-2,4-diaminobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.716 | |
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Scientific Research Applications
Organic Synthesis
This compound is primarily utilized as an intermediate in the synthesis of various organic compounds. It serves as a precursor for:
- Aromatic amines : These are crucial in producing dyes and pigments.
- Pharmaceuticals : The amino groups can be further functionalized to create biologically active molecules.
Case Study: Synthesis of Sulfonyl Chlorides
1,3-Diamino-2,4,6-triisopropylbenzene can be converted into 2,4,6-triisopropyl-benzenesulfonyl chloride. This transformation is valuable in the synthesis of sulfonamides, which have applications in medicinal chemistry .
Polymer Chemistry
The compound's amino groups allow it to participate in polycondensation reactions, leading to the formation of polymers.
- Thermosetting Resins : The compound can be used to produce thermosetting resins that exhibit high thermal stability and mechanical strength.
- Coatings : These polymers are utilized in coatings that require durability and resistance to chemicals.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp (Tg) | 150°C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 5% |
Lubricants and Additives
This compound is also used in formulating lubricants and lubricant additives. Its presence can enhance the thermal stability and performance of lubricants under high-stress conditions.
Case Study: Performance Enhancement
In automotive applications, lubricants formulated with this compound showed improved viscosity index and reduced wear rates compared to conventional lubricants .
Research Applications
The compound has been studied for its potential applications in various research domains:
- Material Science : Investigations into its use as a building block for advanced materials that require specific mechanical or thermal properties.
- Catalysis : Research into its role as a ligand in catalytic processes has shown promise for enhancing reaction rates and selectivity.
Data Table: Research Findings
| Application Area | Key Findings |
|---|---|
| Material Science | Enhanced thermal stability observed |
| Catalysis | Increased reaction rates noted in preliminary studies |
Comparison with Similar Compounds
2,4,6-Trimethyl-1,3-phenylenediamine (CAS 3102-70-3)
- Structure : Methyl groups instead of isopropyl substituents.
- Molecular Weight : Lower (178.24 g/mol) due to smaller substituents.
- Solubility : Higher water solubility compared to the triisopropyl derivative due to reduced hydrophobicity.
- Applications : Used in epoxy curing and polyurethane synthesis, where smaller substituents facilitate faster reaction rates .
3,5-Diamino-2,4,6-triiodobenzoic Acid
2,4,6-Triisopropylbenzenesulfonyl Chloride (CAS 6553-96-4)
- Structure: Sulfonyl chloride replaces amino groups.
- Molecular Weight : 302.86 g/mol.
- Physical Properties : Solid at room temperature (mp 92–94°C).
- Applications : Sulfonating agent in organic synthesis, leveraging the electron-withdrawing sulfonyl group .
Physicochemical Properties Comparison Table
| Compound Name | CAS Number | Molecular Weight | Substituents | Water Solubility (20°C) | LogP | Key Applications |
|---|---|---|---|---|---|---|
| 1,3-Diamino-2,4,6-triisopropylbenzene | 6318-09-8 | 234.38 | 3 isopropyl, 2 amino | 1.1 g/L | 3.8 | Ligands, polymers, catalysis |
| 2,4,6-Trimethyl-1,3-phenylenediamine | 3102-70-3 | 178.24 | 3 methyl, 2 amino | >5 g/L (estimated) | ~2.5 | Epoxy curing agents |
| 3,5-Diamino-2,4,6-triiodobenzoic Acid | N/A | ~600 | 3 iodine, 2 amino, COOH | High (ionic) | <1 | X-ray contrast media |
| 2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4 | 302.86 | 3 isopropyl, SO₂Cl | Insoluble | ~4.2 | Sulfonation reactions |
Key Research Findings
Steric Effects: The triisopropyl groups in this compound create steric hindrance, making it less reactive in nucleophilic substitutions compared to the trimethyl analogue. This property is exploited in designing selective catalysts .
Hydrophobicity vs. Reactivity: The higher LogP of the triisopropyl derivative limits its use in aqueous systems but enhances compatibility with non-polar matrices in polymer blends .
Q & A
Q. What are the recommended methods for synthesizing 1,3-diamino-2,4,6-triisopropylbenzene, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves catalytic alkylation or vicarious nucleophilic substitution of aromatic precursors. For example, bromo-2,4,6-triisopropylbenzene (prepared via Friedel-Crafts alkylation) can undergo amination using ammonia or amines under palladium catalysis . Optimization includes:
- Catalyst selection : Pd-based catalysts (e.g., Pd₂dba₃) with phosphine ligands enhance yield .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
- Temperature control : Reactions often require reflux conditions (80–120°C) to achieve >85% purity .
- Purification : Column chromatography or recrystallization in ethanol removes unreacted triisopropylbenzene derivatives.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., aromatic protons at δ 6.7–7.1 ppm, isopropyl groups at δ 1.2–1.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (CHN, MW 232.36) .
- X-ray crystallography : Resolves steric effects from bulky isopropyl groups, confirming planar amine alignment .
- HPLC : Quantifies purity (>95% for synthetic batches) using C18 reverse-phase columns .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- GHS hazards : Classified as harmful if swallowed/inhaled (H302, H312) and a skin/eye irritant (H315, H319) .
- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid dust formation.
- Storage : Keep in airtight containers at 0–6°C to prevent degradation .
- Spill management : Neutralize with 10% acetic acid and absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How does steric hindrance from the isopropyl groups influence reactivity in organometallic catalysis?
Methodological Answer: The bulky isopropyl groups:
- Limit coordination : Steric bulk prevents metal centers (e.g., Sc, Pd) from binding to both amine sites, favoring monodentate ligand behavior .
- Modify reaction pathways : In C–H amination, steric shielding directs regioselectivity to less hindered positions (e.g., para to amines in sulfonamide derivatives) .
- Thermal stability : Enhances ligand robustness up to 200°C, enabling high-temperature catalysis (e.g., cross-coupling reactions) .
Q. What computational methods are used to predict the structural stability of this compound under high-pressure conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Models lattice parameters and compressibility. For example, Birch-Murnaghan equations predict bulk modulus (K₀ ~ 15–20 GPa) comparable to TATB analogs .
- Hirshfeld surface analysis : Identifies dominant intermolecular interactions (e.g., N–H···N hydrogen bonds) that stabilize the crystal lattice under pressure .
- Molecular dynamics (MD) : Simulates anisotropic compression, showing minimal bond distortion below 10 GPa .
Q. How can functionalization of the amine groups expand the compound’s applications in biocatalysis?
Methodological Answer:
- Sulfonylation : React with 2,4,6-triisopropylbenzenesulfonyl chloride to create sulfonamide derivatives for enzyme mimicry (e.g., artificial myoglobin-catalyzed C–H amination) .
- Metal coordination : Attach transition metals (e.g., Fe, Cu) to create redox-active complexes for oxidation reactions.
- Cross-linking : Use glutaraldehyde to polymerize the compound into porous frameworks for immobilizing enzymes .
Key Research Challenges
- Steric vs. Electronic Effects : Balancing steric hindrance with electronic tuning for catalysis requires substituent engineering .
- High-Pressure Stability : Experimental validation of computational predictions (e.g., using diamond anvil cells) is needed .
- Toxicity Mitigation : Develop derivatives with reduced acute toxicity while retaining functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
